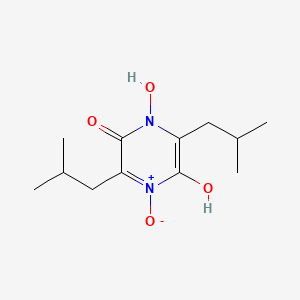
Pulcherriminic acid
Descripción general
Descripción
Pulcherriminic acid is a cyclic dipeptide primarily found in Bacillus and yeast It is derived from cyclo (L-Leucine-L-Leucine), a cyclic dipeptideThis ability to chelate iron ions allows microorganisms that produce this compound to compete for environmental iron, giving them a competitive advantage over other microorganisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pulcherriminic acid is synthesized through the cyclization of two leucine molecules. The process involves the formation of cyclo (L-Leucine-L-Leucine), which is then oxidized to produce this compound. This compound is then secreted outside the cell, where it binds to ferric ions to form pulcherrimin .
Industrial Production Methods: Industrial production of this compound involves the use of Bacillus and yeast strains that are capable of synthesizing the compound. The production process can be optimized by regulating the expression of key enzymes and transcription factors involved in the biosynthetic pathway. This includes the use of metabolic engineering techniques to enhance the efficiency of this compound synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Pulcherriminic acid undergoes several types of chemical reactions, including:
Chelation: this compound chelates ferric ions to form pulcherrimin.
Oxidation: The cyclo (L-Leucine-L-Leucine) precursor is oxidized to form this compound
Common Reagents and Conditions:
Ferric ions: Used in the chelation reaction to form pulcherrimin.
Oxidizing agents: Required for the oxidation of cyclo (L-Leucine-L-Leucine) to this compound
Major Products:
Aplicaciones Científicas De Investigación
Pulcherriminic acid has several scientific research applications, including:
Antimicrobial Activity: Due to its ability to chelate iron, this compound exhibits bacteriostatic effects by depriving other microorganisms of essential iron ions
Biocontrol Agent: Used in agriculture to control plant pathogens by inhibiting the growth of harmful fungi and bacteria
Food Industry: Applied in the production of fermented foods to enhance their safety and shelf life
Medical Research: Investigated for its potential use in developing new antimicrobial agents
Mecanismo De Acción
Pulcherriminic acid exerts its effects primarily through its ability to chelate ferric ions. This chelation process deprives other microorganisms of the iron necessary for their growth, thereby inhibiting their proliferation. The compound is synthesized within the cell and then secreted outside, where it binds to ferric ions to form pulcherrimin .
Comparación Con Compuestos Similares
Pulcherriminic acid is unique due to its strong iron-chelating properties. Similar compounds include:
Desferrioxamine: Another iron-chelating agent used in medical applications.
Enterobactin: A siderophore produced by bacteria to scavenge iron from the environment
Propiedades
IUPAC Name |
1,5-dihydroxy-3,6-bis(2-methylpropyl)-4-oxidopyrazin-4-ium-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-7(2)5-9-11(15)14(18)10(6-8(3)4)12(16)13(9)17/h7-8,15,17H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHPPQFOKKRDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C([N+](=C(C(=O)N1O)CC(C)C)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957-86-8 | |
| Record name | Pulcherriminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





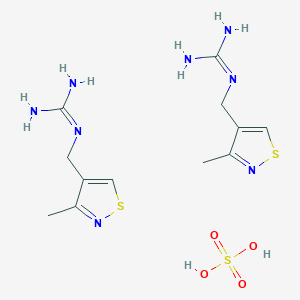
![Hexadecasodium;[2-[6-[methyl-[2-[methyl-[2,3,5,6-tetrasulfonatooxy-4-[3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]ethyl]amino]-6-oxo-1,2,4,5-tetrasulfonatooxyhexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B1228318.png)

![6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1228323.png)


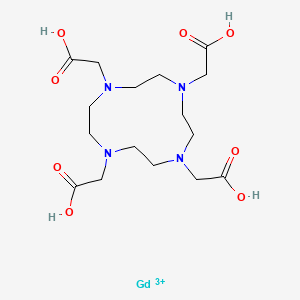
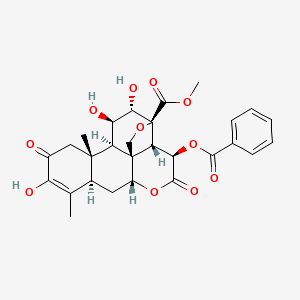
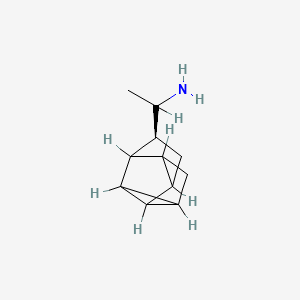
![3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide](/img/structure/B1228333.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxamide](/img/structure/B1228336.png)
